molecular formula C11H16F3N3O2S B2412085 3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034338-16-2

3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2412085
CAS No.: 2034338-16-2
M. Wt: 311.32
InChI Key: QNNJJEGAGZUICY-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C11H16F3N3O2S and its molecular weight is 311.32. The purity is usually 95%.
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Biological Activity

3,3,3-Trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities. With a molecular formula of C11H16F3N3O2S and a molecular weight of 311.32 g/mol, this sulfonamide derivative has been studied for its pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a tetrahydropyrazolo[1,5-a]pyridine moiety, which contribute to its unique biological profile. The presence of the sulfonamide group enhances its solubility and bioavailability.

PropertyValue
Molecular FormulaC11H16F3N3O2S
Molecular Weight311.32 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. Studies suggest that it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition can lead to effects on cellular proliferation and immune response modulation.

Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. For example, related compounds have shown effectiveness against various cancer cell lines by targeting key signaling pathways involved in tumor growth and survival . The potential for this compound as an antitumor agent warrants further investigation.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Similar pyrazole derivatives have demonstrated notable activity against bacterial and fungal strains . The sulfonamide group is known for its role in antibacterial activity by inhibiting folic acid synthesis in bacteria.

Inhibition Studies

In vitro assays have confirmed the inhibitory effects of related compounds on DHODH. For instance, studies have shown that certain pyrazole derivatives are more effective than established inhibitors like brequinar and teriflunomide . This highlights the potential of this compound as a novel therapeutic candidate.

Case Studies and Research Findings

  • Inhibition of DHODH : A study demonstrated that a series of pyrazole derivatives effectively inhibited DHODH in cell-based assays. The findings suggest that these compounds could be developed into immunosuppressive agents for conditions like autoimmune diseases .
  • Antifungal Activity : Research on related compounds indicates their efficacy against phytopathogenic fungi. This suggests that this compound may also possess antifungal properties worth exploring .

Properties

IUPAC Name

3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2S/c12-11(13,14)4-6-20(18,19)16-8-9-7-15-17-5-2-1-3-10(9)17/h7,16H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNJJEGAGZUICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)CCC(F)(F)F)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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